3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a pyrido[1,2-a][1,3]benzimidazole core with an amino group, a fluorophenyl group, and a carbonitrile group, making it a versatile molecule for chemical synthesis and biological studies.
Mechanism of Action
The pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The exact molecular and cellular effects of “3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile” would depend on its specific targets and mode of action. Similarly, environmental factors such as temperature, pH, and the presence of other substances could potentially influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile are not fully understood due to the limited availability of research data. It can be inferred from the properties of similar compounds that it may interact with various enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives are known to interact with multiple receptors, aiding in the development of new useful derivatives .
Cellular Effects
Similar compounds have been found to exhibit cytotoxic activities against various cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported. Similar compounds have shown different effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, and have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, and have effects on their localization or accumulation .
Subcellular Localization
Similar compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminobenzimidazole with 4-fluorobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with malononitrile in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to maintain precise control over temperature and reaction time, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anticancer agents. The presence of the fluorophenyl group is known to enhance the biological activity of many compounds, making it a valuable feature in drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its versatility makes it a valuable component in the design of advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-fluorophenyl)quinazolin-4(3H)-one: Similar in structure but with a quinazolinone core.
4-Amino-2-(4-fluorophenyl)thieno[2,3-d]pyrimidine: Contains a thienopyrimidine core instead of a benzimidazole.
3-Amino-2-(4-chlorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its potential as a pharmacophore, while the pyrido[1,2-a][1,3]benzimidazole core provides a stable and versatile scaffold for further modifications.
Properties
IUPAC Name |
3-amino-2-(4-fluorophenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4/c19-12-7-5-11(6-8-12)14-10-23-16-4-2-1-3-15(16)22-18(23)13(9-20)17(14)21/h1-8,10H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCVAWACWDPFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(C(=C3C#N)N)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.